4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a benzothiadiazole core, which is a fused ring system consisting of benzene and thiadiazole rings. The compound also features a piperazine ring substituted with a thiophene-2-ylsulfonyl group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur monochloride or thionyl chloride.
Formation of Piperazine Derivative: The piperazine ring is introduced by reacting piperazine with thiophene-2-sulfonyl chloride under basic conditions to form the thiophene-2-ylsulfonyl-piperazine intermediate.
Coupling Reaction: The final step involves coupling the benzothiadiazole core with the thiophene-2-ylsulfonyl-piperazine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the sulfonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Piperazine Derivatives: Compounds containing the piperazine ring, such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine.
Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole core, such as 2,1,3-benzothiadiazole-5-carboxylic acid and 2,1,3-benzothiadiazole-4,7-dicarboxylic acid.
Uniqueness
4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core, a piperazine ring, and a thiophene-2-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N4O4S4 |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H14N4O4S4/c19-25(20,12-4-1-3-11-14(12)16-24-15-11)17-6-8-18(9-7-17)26(21,22)13-5-2-10-23-13/h1-5,10H,6-9H2 |
InChI Key |
GLXZEYKUHGSWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NSN=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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